

MOPS Buffer: A Comprehensive Technical Guide for Biological Research

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Compound of Interest

Compound Name: MOPS sodium salt

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An in-depth exploration of the properties, applications, and protocols associated with 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in life sciences.

Introduction

In the landscape of biological research, maintaining a stable pH is paramount for the success of a vast array of experiments. MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's buffers', that has become a staple in laboratories worldwide.[1][2][3] Its utility stems from a pKa close to physiological pH, minimal interaction with metal ions, and compatibility with numerous biological assays.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MOPS buffer, its working pH range, and its critical role in various biological applications.

Physicochemical Properties of MOPS Buffer

MOPS is favored for its buffering capacity in the slightly acidic to neutral pH range.[1][2] Its chemical structure, featuring a morpholine ring and a propanesulfonic acid group, confers good water solubility and chemical stability.[3][6]

Quantitative Data Summary

The effectiveness of a buffer is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The working pH range of a buffer

is generally considered to be $pK_a \pm 1$. For MOPS, this range is ideally suited for many biological experiments.[\[1\]](#)[\[7\]](#)

Property	Value	Reference
Chemical Formula	C ₇ H ₁₅ NO ₄ S	[8]
Molecular Weight	209.26 g/mol	[8] [9]
Useful pH Range	6.5 - 7.9	[1] [10] [11] [12]
pKa at 20°C	7.15	[1]
pKa at 25°C	7.20	[2] [7] [9]
Temperature Dependence (d(pKa)/dT)	-0.013 units/°C	[7]

Note: The pKa of MOPS is temperature-dependent, decreasing as the temperature rises.[\[7\]](#)[\[13\]](#) It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

Applications in Biological Research

The versatility of MOPS buffer makes it suitable for a wide range of applications in molecular biology, biochemistry, and cell biology.

RNA Analysis: Northern Blotting

MOPS buffer is extensively used in RNA electrophoresis, particularly for Northern blotting, a technique to detect specific RNA sequences.[\[14\]](#)[\[15\]](#)[\[16\]](#) It is a key component of the running buffer and the formaldehyde-containing agarose gel used to separate RNA molecules under denaturing conditions.[\[14\]](#)[\[15\]](#)[\[17\]](#) The stable pH provided by MOPS is critical for preventing RNA degradation during electrophoresis.[\[16\]](#)

Protein Research

In protein research, MOPS buffer is employed in techniques such as polyacrylamide gel electrophoresis (PAGE) and chromatography for protein purification.[\[2\]](#)[\[6\]](#)[\[16\]](#)[\[18\]](#) Its ability to

maintain a stable pH helps preserve the native conformation and activity of proteins during separation and purification processes.[6]

Cell Culture

MOPS is also utilized as a buffering agent in cell culture media for bacteria, yeast, and mammalian cells.[5][12][18][19] It helps to maintain a stable physiological pH environment, which is essential for optimal cell growth and viability.[12] However, it is important to note that high concentrations of MOPS (above 20 mM) can sometimes have adverse effects on cell growth.[20]

Other Applications

Additional applications of MOPS buffer include its use in:

- Enzyme assays[4]
- Electron transfer and phosphorylation studies in chloroplasts[21]
- As a non-coordinating buffer in solutions containing metal ions, due to its low metal-binding affinity.[1][3][5]

Experimental Protocols

Preparation of 10X MOPS Buffer (1L)

This is a standard stock solution used for preparing 1X running buffer and agarose gels for RNA electrophoresis.

Materials:

- MOPS (free acid): 41.86 g[21][22]
- Sodium Acetate (anhydrous): 4.1 g[21][22]
- EDTA (disodium salt, dihydrate): 3.72 g (or 20 mL of 0.5 M EDTA, pH 8.0)[21][22]
- DEPC-treated water: to 1 L[18]

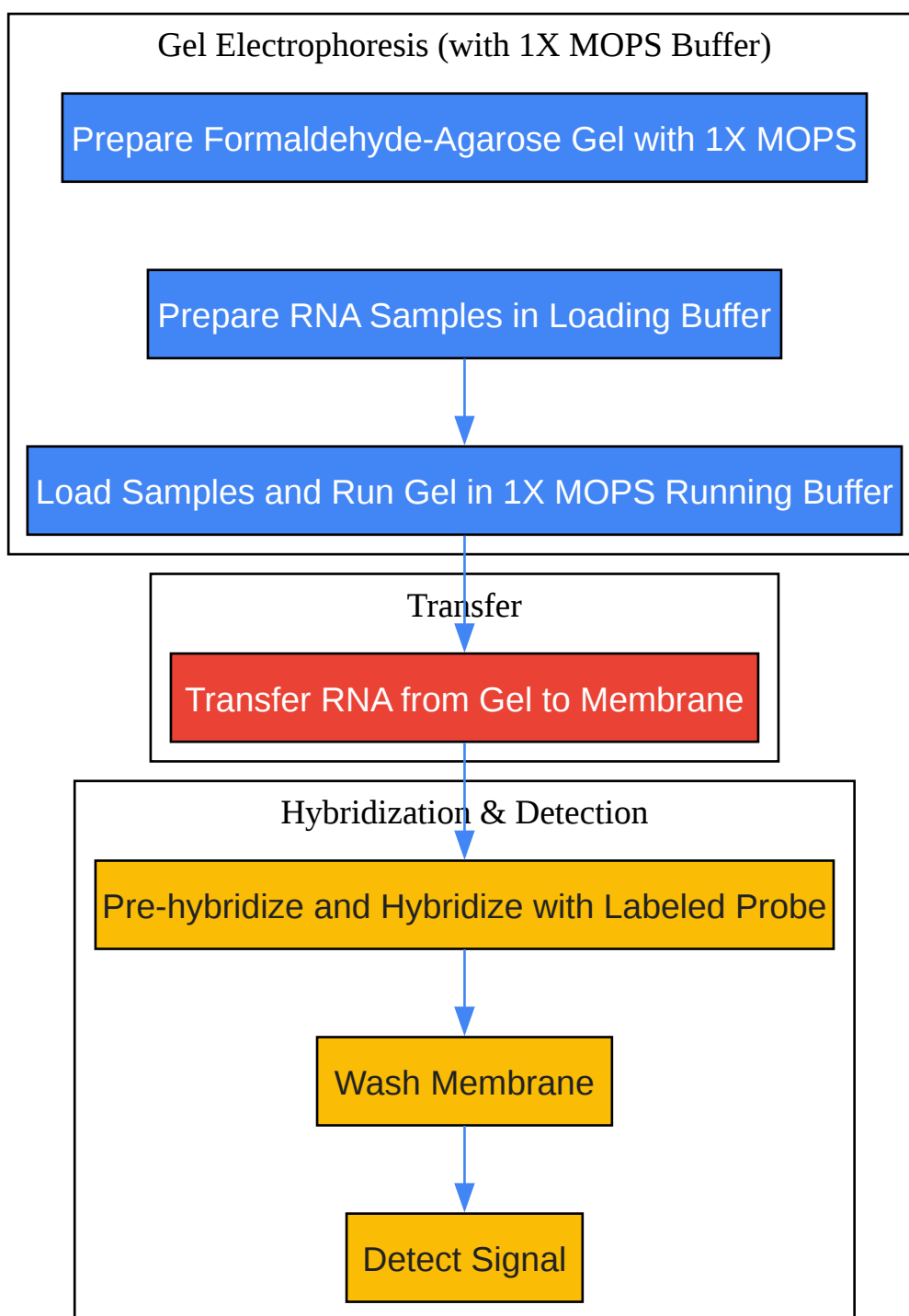
- NaOH (2N) to adjust pH[18]

Procedure:

- Dissolve 41.86 g of MOPS (free acid) in approximately 700 mL of DEPC-treated water.[18]
- Add 4.1 g of sodium acetate and 20 mL of 0.5 M EDTA (pH 8.0).[21]
- Adjust the pH to 7.0 with 2N NaOH.[18]
- Bring the final volume to 1 L with DEPC-treated water.[18]
- Sterilize the solution by filtration through a 0.22 μ m filter.[18][21] Do not autoclave, as MOPS can degrade at high temperatures, especially in the presence of sugars, leading to a yellow discoloration.[1][3][21]
- Store the buffer at room temperature, protected from light.[18][21] A slight yellowing over time is normal, but a dark yellow or brown color indicates degradation, and the buffer should be discarded.[21]

Northern Blotting Workflow for RNA Analysis

The following diagram illustrates the major steps involved in Northern blotting, where MOPS buffer plays a crucial role in the electrophoresis stage.

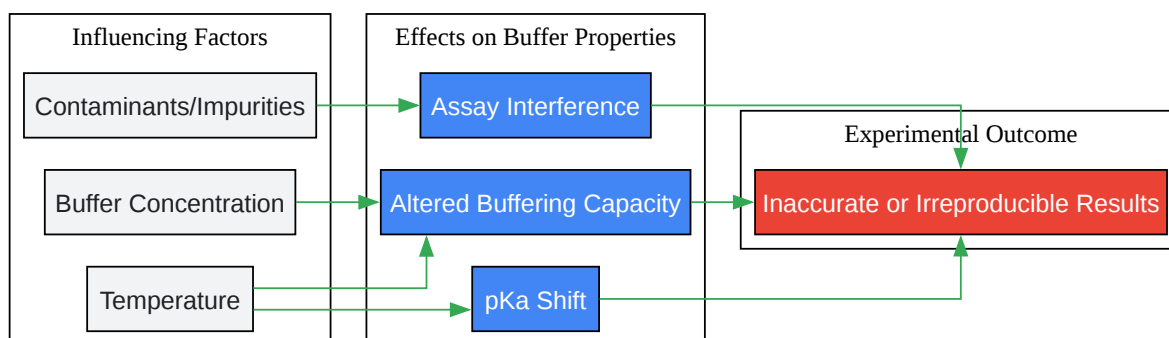


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Caption: Workflow for Northern Blotting Analysis.

Logical Relationship: Factors Affecting MOPS Buffer Performance

The performance of MOPS buffer can be influenced by several factors, which researchers must consider for reproducible results.



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Caption: Factors Influencing MOPS Buffer Performance.

Conclusion

MOPS buffer is an indispensable tool in the modern biological research laboratory. Its favorable pKa, low metal ion binding, and compatibility with a wide range of biological molecules make it a reliable choice for maintaining stable pH conditions in numerous applications, from RNA analysis to cell culture and protein purification. By understanding its physicochemical properties and adhering to proper preparation and handling protocols, researchers can ensure the accuracy and reproducibility of their experimental results.

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